5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine
Description
Properties
CAS No. |
823796-54-9 |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14BrN3O/c1-17(2)13-10(14)8-15-12(16-13)9-6-4-5-7-11(9)18-3/h4-8H,1-3H3 |
InChI Key |
ULGKWDBKUVGGMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors.
Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine, exhibit promising anticancer properties. A study involving molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions demonstrated that certain pyrimidine derivatives effectively interact with thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This interaction suggests the potential of these compounds as inhibitors in cancer therapy, particularly against colorectal cancer .
Antimicrobial Properties
Pyrimidine derivatives have been associated with a broad spectrum of biological activities, including antimicrobial effects. The compound's structural features allow it to target various pathogens effectively. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antimicrobial agents .
Synthetic Methodologies
Synthesis Techniques
The preparation of this compound can be achieved through efficient synthetic routes that simplify production while maintaining high yield. Recent advancements have introduced one-step synthesis methods using readily available raw materials such as 2-bromomalonaldehyde and amidine compounds. These methods not only reduce costs but also enhance the scalability of production for industrial applications .
Biological Studies
Inhibition Studies
The compound has been subjected to various biological studies to evaluate its inhibitory effects on specific enzymes related to disease pathways. For example, its interaction with thymidylate synthase was analyzed through docking studies, which provided insights into binding orientations and affinities that are critical for drug design .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s 2-(2-methoxyphenyl) group introduces aromatic π-system interactions, absent in simpler analogs like 5-Bromo-N,N-dimethylpyrimidin-2-amine .
- The N,N-dimethylamino group at position 4 enhances electron-donating effects compared to the chloro or cyclopentyl groups in other derivatives .
- The methoxy group in 2-Amino-5-bromo-4-methoxypyrimidine is positioned at C4, contrasting with the target compound’s C2-methoxyphenyl substitution.
Comparison with Analogs :
- 5-Bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine : Synthesized via SNAr using 4-methoxyphenylamine and 5-bromo-2,4-dichloropyrimidine in i-PrOH. The methoxy group’s position (C4 vs. C2-phenyl) significantly alters electronic properties.
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide : Demonstrates the use of sulfonylation reactions, which are less relevant to the target compound but highlight bromo-methoxy motifs in bioactive molecules.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The target compound’s 2-methoxyphenyl group likely increases lipophilicity compared to non-aromatic analogs, affecting solubility and membrane permeability.
- N,N-Dimethyl groups generally improve solubility in polar aprotic solvents (e.g., THF, DMF) .
Biological Activity
5-Bromo-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
- Molecular Formula : C₁₃H₁₄BrN₃O
- Molecular Weight : 308.17 g/mol
- CAS Number : 823796-54-9
Synthesis
The synthesis of this compound typically involves the following steps:
- Bromination : Utilizing N-bromosuccinimide in acetonitrile.
- Phosphorylation : Employing trichlorophosphate under reflux conditions.
- Cyclization : Conducted in tetrahydrofuran to form the final product.
These steps highlight the compound's heterocyclic nature, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The presence of bromine and methoxy groups enhances its binding affinity and specificity towards these targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:
- IC₅₀ Values : The compound has exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer activity.
- Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 expression levels.
Comparative Analysis with Similar Compounds
| Compound Name | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | ~1.5 | Apoptosis induction | |
| Doxorubicin | 0.1 | DNA intercalation | |
| Tamoxifen | ~0.5 | Estrogen receptor modulation |
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 activation, suggesting a mechanism that may involve cell cycle arrest at the G0/G1 phase.
- Comparative Efficacy Study : Another investigation compared the efficacy of this compound with standard chemotherapeutics like doxorubicin and tamoxifen, revealing that while it is less potent than doxorubicin, it offers a unique mechanism that may be beneficial for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
